molecular formula C11H12N2S B14246726 N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine CAS No. 402559-76-6

N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine

Cat. No.: B14246726
CAS No.: 402559-76-6
M. Wt: 204.29 g/mol
InChI Key: ZNARLHQMPCPQNV-UHFFFAOYSA-N
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Description

N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine is a compound that features a benzene ring substituted with a thiophene group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with thiophen-2-ylmethanol under specific conditions. One common method involves the use of a condensation reaction where the thiophen-2-ylmethanol is reacted with benzene-1,4-diamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~) or thionyl chloride (SOCl~2~). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological processes and as a probe for detecting specific biomolecules.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine:

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxaldehyde share the thiophene ring but differ in their substitution patterns and properties.

    Benzene-1,4-diamine derivatives: Compounds such as benzene-1,4-diamine and its substituted analogs have similar core structures but different functional groups.

Uniqueness

This compound is unique due to the combination of the thiophene and benzene-1,4-diamine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties.

Properties

CAS No.

402559-76-6

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine

InChI

InChI=1S/C11H12N2S/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8,12H2

InChI Key

ZNARLHQMPCPQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)N

Origin of Product

United States

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